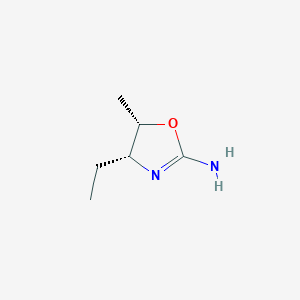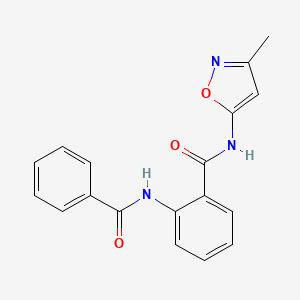![molecular formula C13H10BrN3O B12884941 7-Bromo-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12884941.png)
7-Bromo-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one is a heterocyclic compound that features a bromine atom, a pyrrole ring, and a benzodiazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one typically involves the reaction of 2-amino-5-bromobenzophenone with pyrrole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The pyrrole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzodiazepine core, while oxidation and reduction can modify the functional groups on the pyrrole ring.
Scientific Research Applications
7-Bromo-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its benzodiazepine core, which is known for its anxiolytic and sedative properties.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of benzodiazepine derivatives.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. The compound binds to the benzodiazepine site on the GABA receptor, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
7-Bromo-5-(1H-pyrrol-2-yl)-1H-benzo[e][1,4]diazepin-2(3H)-one is unique due to the presence of the pyrrole ring, which can influence its binding affinity and selectivity for different receptors. This structural feature may lead to distinct pharmacological profiles compared to other benzodiazepines.
Properties
Molecular Formula |
C13H10BrN3O |
|---|---|
Molecular Weight |
304.14 g/mol |
IUPAC Name |
7-bromo-5-(1H-pyrrol-2-yl)-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C13H10BrN3O/c14-8-3-4-10-9(6-8)13(11-2-1-5-15-11)16-7-12(18)17-10/h1-6,15H,7H2,(H,17,18) |
InChI Key |
ZBYGWMKGKCTSSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Allyl 2-[2-[4-(allyloxy)phenyl]-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12884867.png)

![N-{(1E)-3-Anilino-1-[5-(dimethylamino)-2-furyl]-3-oxo-1-propen-2-yl}benzamide](/img/structure/B12884872.png)


![5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B12884902.png)

![Benzeneethanamine, N-[[2-(diphenylphosphino)phenyl]methylene]-](/img/structure/B12884918.png)
![(1S,3AR,5S,6aS)-octahydrocyclopenta[c]pyrrole-1,5-dicarboxylic acid](/img/structure/B12884924.png)
![1-Ethyl-3-(m-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12884940.png)



